Benzo[d]oxazole-2-sulfonyl chloride
Description
Contextualization within Heterocyclic Chemistry and Sulfonyl Reagents
Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to organic chemistry and are particularly prevalent in pharmaceuticals and functional materials. The benzoxazole (B165842) moiety, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a prominent member of this class.
Sulfonyl reagents, and specifically sulfonyl chlorides, are a well-established class of reactive intermediates in organic synthesis. Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of the sulfonyl group into a wide array of molecules, leading to the formation of sulfonamides, sulfonic esters, and other sulfur-containing compounds. chemicalbook.com
Significance of the Benzo[d]oxazole Scaffold in Contemporary Organic Synthesis
The benzoxazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Current time information in Bangalore, IN.cymitquimica.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. cymitquimica.comd-nb.infonih.gov The planar nature of the benzoxazole ring system allows for π-π stacking interactions with biological macromolecules, a feature that can contribute to binding affinity and selectivity for various biological targets. google.com The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, further enhancing intermolecular interactions. google.com
The inherent stability and aromaticity of the benzoxazole core make it an attractive starting point for the synthesis of complex molecular architectures. The functionalization of the benzoxazole ring at various positions allows for the fine-tuning of the physicochemical and biological properties of the resulting derivatives.
Role of the Sulfonyl Chloride Moiety as a Versatile Electrophilic Synthon
The sulfonyl chloride group (-SO₂Cl) is a powerful electrophilic synthon in organic synthesis. Its high reactivity towards nucleophiles such as amines, alcohols, and thiols makes it an excellent functional group for constructing a variety of chemical bonds. chemicalbook.comcymitquimica.com The reaction of a sulfonyl chloride with a primary or secondary amine is a common and efficient method for the synthesis of sulfonamides, a class of compounds with significant therapeutic applications. researchgate.net
Furthermore, the sulfonyl group can act as a protecting group for amines, offering stability under various reaction conditions and allowing for deprotection under specific protocols. cymitquimica.com The versatility of the sulfonyl chloride moiety also extends to its use in the formation of sulfonic esters and as a precursor for other sulfur-containing functional groups. chemicalbook.com The reactivity of sulfonyl chlorides is crucial for their role in creating diverse molecular libraries for drug discovery and material science. cymitquimica.com
Chemical and Physical Properties of Benzo[d]oxazole-2-sulfonyl chloride
| Property | Value | Source |
| CAS Number | 1026975-53-0 | chemicalbook.com |
| Molecular Formula | C₇H₄ClNO₃S | chemicalbook.com |
| Molecular Weight | 217.63 g/mol | chemicalbook.com |
| Boiling Point (Predicted) | 373.4±25.0 °C | chemicalbook.com |
| Purity | Min. 95% | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNO3S |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H |
InChI Key |
LURUJIRLNGGBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzo D Oxazole 2 Sulfonyl Chloride and Its Core Structure
Precursor-Based Synthesis of the Benzoxazole (B165842) Ring System
The construction of the benzoxazole ring predominantly relies on the cyclization of suitably functionalized precursors. rsc.orgnih.gov The most common and direct approach involves the reaction of 2-aminophenol (B121084) with various carbon-based electrophiles, leading to the formation of the oxazole (B20620) ring fused to the benzene (B151609) nucleus.
Condensation Reactions of 2-Aminophenol Derivatives
The traditional and most popular method for benzoxazole synthesis involves the condensation of 2-aminophenol with various carbonyl compounds and their synthetic equivalents. organic-chemistry.orgrsc.orgrsc.org This approach is valued for its directness and the wide availability of starting materials.
The reaction of 2-aminophenol with aldehydes is a cornerstone of benzoxazole synthesis, typically proceeding through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. ijpbs.comnih.gov A vast array of catalysts and oxidants have been developed to facilitate this transformation, ranging from metal catalysts to greener, solvent-free conditions. rsc.orgrsc.org For instance, catalysts like samarium triflate in an aqueous medium provide a green and efficient route. organic-chemistry.org Other methods employ ionic liquids, palladium nanocatalysts, or TiO2–ZrO2 composites to achieve high yields under varied conditions. rsc.org
Ketones, particularly acetophenones and β-diketones, also serve as effective precursors for 2-substituted benzoxazoles. organic-chemistry.orghust.edu.vn The reaction with β-diketones, for example, can be efficiently catalyzed by a combination of a Brønsted acid and copper iodide (CuI), tolerating a range of substituents on the 2-aminophenol ring. organic-chemistry.orgorganic-chemistry.org Elemental sulfur has also been employed as an oxidant to promote an oxidative rearranging coupling between 2-aminophenols and ketones. organic-chemistry.org
| Carbonyl Compound | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | 85–98% | rsc.orgacs.org |
| Aromatic Aldehydes | TiO2–ZrO2 | Acetonitrile, 60 °C, 15–25 min | 83–93% | rsc.org |
| Aromatic Aldehydes | Palladium-supported nanocatalyst | DMF, K2CO3, O2, 80 °C, 18 h | 83–95% | rsc.org |
| β-Diketones | TsOH·H2O and CuI | Acetonitrile, 80 °C, 16 h | up to 89% | organic-chemistry.org |
| Acetophenone | Sulfur in DMSO | - | 60-75% | hust.edu.vn |
| 1,3-Diketones | Montmorillonite KSF clay | CH3CN, 90 °C, 14 h | 82–93% | nih.gov |
Carboxylic acids and their more reactive derivatives, such as acyl chlorides, are widely used to synthesize 2-substituted benzoxazoles. The direct condensation of carboxylic acids with 2-aminophenol often requires harsh conditions or the use of dehydrating agents like polyphosphoric acid (PPA). researchgate.netglobalresearchonline.net More convenient one-pot methods have been developed using catalysts such as methanesulfonic acid, which facilitates the in situ generation of acid chlorides. researchgate.net Microwave-assisted, solvent-free coupling of carboxylic acids with 2-aminophenol represents a greener alternative. researchgate.net Acyl chlorides are also common reactants, providing a direct route to 2-aryl and 2-alkyl benzoxazoles under various conditions. nih.gov
| Reagent | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxylic Acids | Methanesulfonic acid (generates acid chloride in situ) | Excellent | researchgate.net |
| Carboxylic Acids | Microwave irradiation, solvent-free | Good | researchgate.net |
| Carboxylic Acids | Polyphosphoric acid (PPA) | - | globalresearchonline.net |
| Acyl Chlorides | Various, often base-mediated | Good to Excellent | nih.gov |
The reaction between 2-aminophenol and isothiocyanates provides a reliable route to N-substituted-2-aminobenzoxazoles. This transformation typically proceeds through the formation of a thiourea (B124793) intermediate, followed by cyclodesulfurization. researchgate.net Various methods have been developed to promote this cyclization. An environmentally friendly approach involves carrying out the tandem reaction in water, using an iron catalyst like FeCl₃·6H₂O, which accelerates the process. rsc.org Other protocols utilize elemental sulfur and a base in DMSO to achieve the synthesis of 2-aminobenzoxazoles from 2-aminophenols and aryl isothiocyanates. researchgate.net This methodology has also been extended to start from 2-nitrophenols, offering an alternative route that avoids the pre-reduction step to 2-aminophenol. rsc.orgnih.gov
The synthesis of 2-aminobenzoxazoles can be achieved through the cyclization of 2-aminophenol with cyanating agents. The classical, though hazardous, reagent for this purpose is cyanogen (B1215507) bromide (BrCN), which is highly toxic. acs.orgnih.gov Due to the significant safety risks associated with BrCN, safer alternatives have been sought and developed. organic-chemistry.org
A notable non-hazardous electrophilic cyanating agent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). ijpbs.comorganic-chemistry.org The reaction of 2-aminophenol with NCTS, typically in the presence of a base like lithium hexamethyldisilazide (LiHMDS) or a Lewis acid such as BF₃·Et₂O, provides a facile and safer route to 2-aminobenzoxazoles with good yields and operational simplicity. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org
Cyclization and Rearrangement Pathways for Benzoxazole Formation
Beyond direct condensation reactions, specific cyclization and rearrangement pathways offer sophisticated strategies for benzoxazole synthesis. One such pathway is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This rearrangement has been applied to the synthesis of N-substituted 2-aminobenzoxazoles. The process can be initiated from benzoxazole-2-thiol, which is activated with an agent like chloroacetyl chloride, followed by reaction with an amine, leading to the rearranged product. acs.orgnih.gov
Another relevant transformation is the Willgerodt rearrangement, which has been observed in the synthesis of 2-benzoylbenzoxazoles from the reaction of o-aminophenol with acetophenone, catalyzed by sulfur in DMSO. hust.edu.vn Additionally, a NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines has been reported as a pathway to 2-substituted benzoxazoles. organic-chemistry.org These named reactions highlight the diverse mechanistic approaches available for constructing the benzoxazole core.
Catalytic Strategies for Benzoxazole Core Elaboration
Catalysis plays a pivotal role in the modern synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
Transition metals, particularly copper and palladium, are widely used to catalyze the synthesis of benzoxazoles. nitrkl.ac.in These catalysts can facilitate various transformations, including C-H activation, C-O bond formation, and oxidative cyclization.
Copper-catalyzed methods are particularly common. For instance, a straightforward synthesis of benzoxazoles from free phenols and cyclic oxime esters has been developed using a copper catalyst. This reaction proceeds via an ortho-amination/annulation of the phenol. acs.org The mild reaction conditions tolerate a wide array of functional groups on both substrates. acs.org Copper nanoparticles have also been utilized in a ligand-promoted, one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. mdpi.com
Palladium catalysts are effective for the ortho C-H functionalization of 2-amidophenols, leading to the one-pot synthesis of remotely C-H alkenylated 2-aryl benzoxazoles. nitrkl.ac.in
| Catalyst | Reactants | Key Features |
| Copper | Phenols and cyclic oxime esters | Mild conditions, tolerates various functional groups. acs.org |
| Copper nanoparticles | 2-bromoanilines and acyl chlorides | One-pot synthesis. mdpi.com |
| Palladium | 2-amidophenols and olefins | ortho C-H functionalization. nitrkl.ac.in |
| Iron(III) | N-arylbenzamides | Regioselective synthesis via bromination and O-cyclization. researchgate.net |
The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. dntb.gov.ua Nanocatalysts also offer advantages such as easier recovery and reusability, contributing to more sustainable synthetic processes. dntb.gov.uaresearchgate.net
Several types of nanocatalysts have been successfully employed for the synthesis of benzoxazoles. For example, magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have been used as an efficient and reusable solid acid catalyst for the condensation reaction of 2-aminophenol with aromatic aldehydes under solvent-free conditions. ajchem-a.comajchem-a.com This method offers high yields, short reaction times, and simple catalyst separation using an external magnet. ajchem-a.comajchem-a.com
Another example is the use of TiO2–ZrO2 as a green catalyst for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes. This procedure is environmentally friendly and provides high yields in a short reaction time. rsc.org Palladium-supported on silica-coated magnetic nanoparticles ([SMNP@GLP][Cl]) has also been reported as a reusable nanocatalyst for the one-pot synthesis of 2-phenyl benzoxazole. rsc.org
| Nanocatalyst | Reactants | Conditions | Advantages |
| Fe3O4@SiO2-SO3H | 2-aminophenol and aryl aldehydes | Solvent-free | High yield, short reaction time, reusable magnetic catalyst. ajchem-a.comajchem-a.com |
| TiO2–ZrO2 | 2-aminophenol and aromatic aldehydes | Acetonitrile, 60 °C | Green catalyst, high yield, short reaction time. rsc.org |
| [SMNP@GLP][Cl]–Pd | 2-aminophenol and aldehydes | DMF, 80 °C, O2 | Reusable for up to 6 cycles, good to excellent yields. rsc.org |
Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. nih.govnih.gov
Brønsted acidic ionic liquids have been shown to be effective catalysts for the synthesis of benzoxazoles. For instance, a reusable Brønsted acidic ionic liquid gel (BAIL gel) has been developed for the condensation of 2-aminophenol with aldehydes under solvent-free conditions. nih.govacs.orgresearchgate.net This method provides high yields and allows for easy recovery and reuse of the catalyst. nih.govacs.orgresearchgate.net
Heterocyclic ionic liquids, such as 1-butylpyridinium (B1220074) iodide ([BPy]I), can also catalyze the direct oxidative amination of benzoxazoles under metal-free conditions at room temperature. nih.gov This protocol is suitable for a wide range of secondary amines and benzoxazoles, and the ionic liquid can be recycled and reused. nih.gov
| Ionic Liquid | Reaction Type | Key Features |
| Brønsted acidic ionic liquid gel (BAIL gel) | Condensation of 2-aminophenol and aldehydes | Solvent-free, reusable catalyst, high yields. nih.govacs.orgresearchgate.net |
| 1-butylpyridinium iodide ([BPy]I) | Direct oxidative amination of benzoxazoles | Metal-free, room temperature, recyclable catalyst. nih.gov |
| Imidazolium chloride | Condensation of 2-aminophenols and DMF derivatives | Metal-free, moderate to excellent yields. mdpi.com |
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. These approaches focus on the use of non-toxic reagents, renewable resources, and energy-efficient processes.
One green strategy involves the use of reusable catalysts, such as the aforementioned nanocatalysts and ionic liquids. For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org
Solvent-free reactions, or the use of green solvents like water or ethanol (B145695), are also a key aspect of green benzoxazole synthesis. A simple condensation of 2-aminophenol with various aromatic and aliphatic acids in ethanol using ammonium (B1175870) chloride as a catalyst has been reported as an economically viable and environmentally friendly method. jetir.orgjetir.org Another green approach utilizes molecular sieves as a catalyst for the oxidative cyclization of 2-aminophenol and aldehydes, avoiding the use of hazardous reagents and transition-metal catalysts. semanticscholar.org
| Green Approach | Catalyst/Medium | Reactants | Advantages |
| Aqueous medium | Samarium triflate | o-aminophenols and aldehydes | Reusable catalyst, mild conditions. organic-chemistry.org |
| Ethanol solvent | Ammonium chloride | 2-aminophenol and aromatic/aliphatic acids | Economically viable, mild conditions. jetir.orgjetir.org |
| Solvent-free | Molecular sieves | 2-aminophenol and aldehydes | Avoids hazardous reagents and metal catalysts. semanticscholar.org |
| Grinding method | Potassium ferrocyanide | 2-aminophenol and aromatic aldehydes | Solvent-free, room temperature, very short reaction time (<2 min). rsc.org |
Introduction of the Sulfonyl Chloride Group onto the Benzo[d]oxazole Scaffold
The synthesis of benzo[d]oxazole-2-sulfonyl chloride is most effectively achieved through multistep sequences starting from readily available precursors. The primary challenge lies in the selective functionalization of the C-2 position of the benzoxazole ring system. While electrophilic substitution reactions like chlorosulfonation are well-known for aromatic systems, they typically occur on the benzene ring of the benzoxazole rather than the heterocyclic portion. Consequently, synthetic strategies have evolved to construct the sulfonyl chloride group from a pre-existing functional group at the 2-position, such as a thiol.
Direct chlorosulfonation is a standard method for introducing a sulfonyl chloride group onto an aromatic ring. This reaction typically involves treating the substrate with an excess of chlorosulfonic acid. However, in the case of the benzo[d]oxazole ring system, this electrophilic substitution preferentially occurs on the electron-rich benzene portion of the molecule rather than the 2-position of the oxazole ring.
Research has shown that compounds like 2-phenylbenzoxazole, when treated with excess chlorosulfonic acid, undergo sulfonyl chlorination on the pendant phenyl ring or the benzo ring of the benzoxazole scaffold, not at the C-2 position. tandfonline.com The pure sulfonyl chlorides from these reactions are often highly reactive and are typically characterized after being converted into more stable sulfonamide derivatives. tandfonline.com This regioselectivity makes direct chlorosulfonation an indirect and often unsuitable method for the specific synthesis of this compound. Therefore, alternative synthetic routes are required to achieve the desired isomer.
The most prevalent and efficient pathway to this compound involves the oxidative chlorination of its corresponding thiol derivative, benzo[d]oxazole-2-thiol (also known as 2-mercaptobenzoxazole). This starting material is readily synthesized and provides a reliable anchor point for building the sulfonyl chloride functionality at the C-2 position. The conversion of the thiol (-SH) group to a sulfonyl chloride (-SO2Cl) group can be accomplished using various oxidative chlorinating agents.
This transformation is a general and widely applicable method for synthesizing sulfonyl chlorides from a broad range of aromatic and heterocyclic thiols. organic-chemistry.org The reaction proceeds through the oxidation of the sulfur atom, followed by chlorination.
Table 1: Reagents for Oxidative Chlorination of Thiols
| Reagent System | Conditions | Yield | Reference |
|---|---|---|---|
| H₂O₂ / SOCl₂ | Room Temperature, 1 min | Up to 97% | organic-chemistry.orgorganic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl | - | Good | organic-chemistry.org |
| Nitrate salt / Chlorotrimethylsilane | - | Excellent | organic-chemistry.org |
| H₂O₂ / ZrCl₄ | Mild Conditions | Excellent | organic-chemistry.org |
This table summarizes general methods for the conversion of thiols to sulfonyl chlorides, which are applicable to benzo[d]oxazole-2-thiol.
The mechanism for these conversions often involves the intermediate formation of disulfides, which are then further oxidized and chlorinated to yield the final sulfonyl chloride product. organic-chemistry.org This approach is highly effective due to its chemoselectivity and the mild conditions under which it can often be performed. organic-chemistry.org
Modern advancements in organic synthesis have led to the development of highly efficient and environmentally friendly methods for the conversion of thiols to sulfonyl chlorides. These techniques are characterized by rapid reaction times, mild conditions, high yields, and minimal byproduct formation, making them superior to traditional, harsher methods. organic-chemistry.orgorganic-chemistry.org
One of the most notable advanced methods is the use of a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgorganic-chemistry.org This reagent system is highly reactive and facilitates the direct oxidative conversion of thiols to sulfonyl chlorides with excellent purity. organic-chemistry.org The reaction is often complete within minutes at room temperature. organic-chemistry.org The primary advantage of using H₂O₂ is that its only byproduct is water, aligning with the principles of green chemistry.
Table 2: Comparison of Advanced Sulfonylation Techniques
| Method | Key Advantages | Reagents |
|---|---|---|
| H₂O₂-Based Oxidation | Environmentally friendly (water byproduct), fast reaction times, high yields, cost-effective. | H₂O₂ / SOCl₂ or H₂O₂ / ZrCl₄ |
| NCS-Based Oxidation | Good yields, readily available reagents. | NCS / HCl |
| Nitrate/Silane System | Mild and efficient, high selectivity, clean reactions. | Nitrate Salt / Chlorotrimethylsilane |
This table highlights modern, efficient methods for the synthesis of sulfonyl chlorides from thiol precursors.
These advanced techniques offer significant improvements in terms of efficiency and environmental impact. Their applicability to a wide range of thiols, including heterocyclic variants like benzo[d]oxazole-2-thiol, makes them powerful tools for synthesizing sulfonyl chlorides for further use in drug discovery and materials science. organic-chemistry.org
Reactivity and Mechanistic Insights of Benzo D Oxazole 2 Sulfonyl Chloride
Electrophilic Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement results in a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. magtech.com.cn The chlorine atom serves as an excellent leaving group, facilitating substitution reactions at the sulfur center.
The reactivity of the sulfonyl chloride group is a cornerstone of its synthetic utility. sioc-journal.cn The electrophilic sulfur atom can react with various nucleophilic species, leading to the formation of new sulfur-heteroatom or sulfur-carbon bonds. This reactivity is fundamental to the construction of more complex molecules, including sulfonamides, sulfonates, and other sulfur-containing compounds. sioc-journal.cntheses.cz The C-2 position of the benzoxazole (B165842) ring itself is also an electrophilic site, but the sulfonyl chloride group is significantly more reactive towards nucleophilic attack. ijpbs.com
Nucleophilic Substitution Reactions at the Sulfonyl Center
The most characteristic reactions of sulfonyl chlorides, including benzo[d]oxazole-2-sulfonyl chloride, are nucleophilic substitutions at the sulfonyl sulfur atom. These reactions proceed via a nucleophilic attack on the electrophilic sulfur, followed by the displacement of the chloride ion. This general mechanism allows for the synthesis of a diverse range of sulfonyl derivatives.
The reaction between a sulfonyl chloride and a primary or secondary amine is a classic and highly efficient method for the synthesis of sulfonamides. ekb.egresearchgate.net This reaction, often referred to as sulfonylation, typically occurs in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. theses.czekb.eg Various organic bases like pyridine (B92270) or triethylamine (B128534), or inorganic bases such as potassium carbonate, can be employed. ekb.eg
The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by the base to yield the stable sulfonamide product. A wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be used in this transformation. ekb.eg A patent describes the preparation of benzoxazole sulfonamide compounds, useful as HIV protease inhibitors, through the coupling of a 2-substituted benzoxazole-6-sulfonyl chloride intermediate with an amine. google.com
Table 1: Representative Conditions for Sulfonamide Synthesis from Aryl Sulfonyl Chlorides and Amines | Amine | Sulfonyl Chloride | Base | Solvent | Temperature | Yield | Reference | | --- | --- | --- | --- | --- | --- | --- | | Aniline | Benzenesulfonyl chloride | Pyridine | - | Room Temp | 97% | ekb.eg | | Aniline | Benzenesulfonyl chloride | Diethyl ether | 0 °C | 85% | ekb.eg | | Heteroaryl amine | Benzenesulfonyl chloride | Pyridine | - | - | 63% | ekb.eg | | Various amines | Arenesulfonyl chlorides | Triethylamine | Dichloromethane (B109758) | Room Temp | 85% | ekb.eg | | Pyridyl-indole amine | Heteroaryl sulfonyl chloride | Na₂CO₃ | 50% THF:H₂O | Room Temp | 60-90% | ekb.eg |
Note: This table presents data for analogous reactions as direct examples for this compound were not available in the provided context.
In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to produce sulfonate esters. This process also typically requires a base, such as pyridine or triethylamine, to act as an acid scavenger. google.comorganic-chemistry.org The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride.
This sulfonylation of alcohols is a versatile method for converting them into good leaving groups for subsequent nucleophilic substitution or elimination reactions. organic-chemistry.org Catalytic methods have also been developed; for instance, indium and ytterbium(III) trifluoromethanesulfonate (B1224126) have been shown to catalyze the sulfonylation of alcohols with sulfonyl chlorides under mild conditions. organic-chemistry.org
Table 2: Selected Methods for Sulfonate Ester Synthesis | Alcohol Type | Sulfonylating Agent | Catalyst/Base | Solvent | Conditions | Yield | Reference | | --- | --- | --- | --- | --- | --- | | Primary & Secondary Alcohols | Toluenesulfonic acid anhydride (B1165640) | Ytterbium(III) triflate | - | Mild, Neutral | High | organic-chemistry.org | | Various Alcohols | Sulfonyl chloride | 4-Methylpyridine N-oxide | CH₂Cl₂ | Room Temp | High | organic-chemistry.org | | Alcohols | Sulfonyl chloride | Indium | - | - | Excellent | organic-chemistry.org | | Phenols | Sodium arenesulfinates | - | - | Electrochemical | - | organic-chemistry.org |
The reaction of sulfonyl chlorides with thiols (mercaptans) or their corresponding thiolates leads to the formation of sulfonothioates, also known as thiosulfonates. The sulfur atom of the thiol acts as the nucleophile in this substitution reaction. This reaction provides a direct route to the S-S bond found in thiosulfonates. researchgate.net The synthesis of pyrimidine (B1678525) sulfonothioates has been achieved through the condensation of a pyrimidine thiol with sulfonyl chloride derivatives. dntb.gov.ua Furthermore, various methods exist for synthesizing thiosulfonates, including the coupling of thiols with sodium sulfinates under aerobic conditions, which proceeds via a related pathway. rsc.org
Table 3: Conditions for Thiosulfonate Synthesis | Thiol/Sulfinate | Coupling Partner | Catalyst/Mediator | Solvent | Conditions | Yield | Reference | | --- | --- | --- | --- | --- | --- | | Thiols | Sodium Sulfinates | CuI–Phen·H₂O | - | Aerobic | 40-96% | rsc.org | | Thiols | Sodium Sulfinates | FeCl₃ | - | Aerobic | 83-96% | rsc.org | | Sodium Aryl Sulfinates | Trifluoromethanesulfinate | - | Acetic Acid | Room Temp, 12 h | High | rsc.org | | 4,6-dimethylpyrimidine-2-thiol (B7761162) | Sulfonyl chloride derivatives | - | - | Condensation | - | dntb.gov.ua |
Note: This table shows general methodologies for forming the thiosulfonate linkage. Specific examples involving this compound were not available.
The electrophilic sulfur of this compound is reactive towards a variety of other heteroatom nucleophiles. For example, sulfonyl chlorides can react with sodium azide (B81097) in the same reaction vessel where they are generated from thiols, providing a convenient synthesis of sulfonyl azides. organic-chemistry.org Hypervalent iodine reagents can also be used to facilitate the reaction between amines and sodium arylsulfinates to yield sulfonamides, showcasing alternative pathways to N-S bond formation. rsc.org Additionally, 1,2,3-triazoles undergo N-sulfonylation with sodium sulfinates, demonstrating the reactivity of nitrogen-containing heterocycles as nucleophiles in this context. rsc.org
Cross-Coupling Reactions Involving the Sulfonyl Chloride Group
In addition to their role in classical nucleophilic substitution, sulfonyl chlorides have emerged as versatile partners in transition-metal-catalyzed cross-coupling reactions. sioc-journal.cn These reactions often proceed with extrusion of sulfur dioxide (SO₂), a process known as desulfitative coupling, allowing the sulfonyl chloride to act as a source of an aryl or heteroaryl group for C-C, C-N, or C-S bond formation.
Palladium-catalyzed reactions are prominent in this area. For instance, Pd-catalyzed cross-coupling reactions are widely used for C-N bond formation. acs.org While many examples involve aryl halides, sulfonyl chlorides can also serve as the electrophilic partner. Desulfitative cross-coupling reactions of sulfonyl chlorides with various nucleophiles are an active area of research. sioc-journal.cn For example, palladium or nickel catalysts can transform thioesters into thioethers through decarbonylative C-S coupling, and similar principles can apply to desulfitative couplings. organic-chemistry.org Furthermore, direct C-H arylation of azoles, including benzoxazole, has been achieved using palladium/copper catalytic systems with arylsulfonium salts as the aryl source, which are structurally related to the reactivity of sulfonyl chlorides in such transformations. sci-hub.se
Desulfitative Transformations
This compound and related arenesulfonyl chlorides have emerged as valuable reagents in desulfitative transformations, particularly in the formation of carbon-carbon bonds. These reactions proceed via the extrusion of sulfur dioxide (SO₂), utilizing the sulfonyl chloride group as a versatile aryl source. A significant application of this reactivity is the direct C-H arylation of heteroarenes, providing an efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates.
A key example is the palladium-catalyzed desulfitative C-arylation of the benzo[d]oxazole C–H bond at the 2-position using various arenesulfonyl chlorides. google.com This transformation demonstrates high functional group tolerance, proceeding effectively with arenesulfonyl chlorides bearing halo, cyano, nitro, and acetyl groups. The reaction is typically catalyzed by a palladium(II) acetate (B1210297) (Pd(OAc)₂) system in the presence of a copper salt co-catalyst, with copper(I) iodide (CuI) often providing the best results.
The proposed mechanism for this desulfitative arylation involves several key steps. It is believed to initiate with an electrophilic attack of the copper(I) salt on the C2–H bond of the benzoxazole ring to form a copper-heteroaryl intermediate. This is followed by a transmetalation step to generate a Pd(II) species. Subsequently, oxidative addition of the arenesulfonyl chloride to the palladium center forms a Pd(IV) intermediate, which then undergoes reductive elimination to furnish the 2-arylbenzoxazole product and regenerate the active catalyst. While a Pd(0)/Pd(II) catalytic cycle has also been considered, the Pd(II)/Pd(IV) pathway is strongly suggested by mechanistic studies. This methodology represents a practical and atom-economical approach for the synthesis of 2-arylbenzoxazoles, which are prevalent motifs in biologically active compounds and advanced materials.
Interactive Table 1: Palladium-Catalyzed Desulfitative C-Arylation of Benzoxazole with Arenesulfonyl Chlorides
| Entry | Arenesulfonyl Chloride | Product | Yield (%) | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | p-Tolylsulfonyl chloride | 2-(p-Tolyl)benzo[d]oxazole | 87 | Pd(OAc)₂ / CuI | K₂CO₃ | 1,4-Dioxane | 120 | |
| 2 | Benzenesulfonyl chloride | 2-Phenylbenzo[d]oxazole | 75 | Pd(OAc)₂ / CuI | K₂CO₃ | 1,4-Dioxane | 120 | |
| 3 | 4-Chlorobenzenesulfonyl chloride | 2-(4-Chlorophenyl)benzo[d]oxazole | 80 | Pd(OAc)₂ / CuI | K₂CO₃ | 1,4-Dioxane | 120 | |
| 4 | 4-Nitrobenzenesulfonyl chloride | 2-(4-Nitrophenyl)benzo[d]oxazole | 61 | Pd(OAc)₂ / CuI | K₂CO₃ | 1,4-Dioxane | 120 | |
| 5 | 4-Methoxybenzenesulfonyl chloride | 2-(4-Methoxyphenyl)benzo[d]oxazole | 82 | Pd(OAc)₂ / CuI | K₂CO₃ | 1,4-Dioxane | 120 | |
| 6 | 2-Bromobenzenesulfonyl chloride | 2-(2-Bromophenyl)benzo[d]oxazole | 71 | Pd(OAc)₂ / CuI | K₂CO₃ | 1,4-Dioxane | 120 |
Role in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby enhancing atom and step economy. durham.ac.uk While direct participation of this compound as a starting component in MCRs is not extensively documented, arenesulfonyl chlorides and benzoxazole scaffolds are integral to several MCR sequences.
A notable example is a one-pot, three-component synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives. This reaction proceeds by combining a 2-chlorobenzoxazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature. thieme-connect.com The protocol is notable for its simplicity and efficiency, as it occurs without the need for a catalyst, ligand, or base, affording excellent yields of the desired products. thieme-connect.com This MCR demonstrates the effective use of an arenesulfonyl chloride as a key building block to introduce structural diversity into the final benzoxazole-containing molecule.
In other MCRs, sulfonyl chlorides play an ancillary or subsequent role. For instance, in a four-component reaction for the synthesis of substituted thiophenes, the initial product is further treated with p-toluene sulfonyl chloride to install a sulfonamide group, highlighting the use of sulfonyl chlorides in post-MCR functionalization. tandfonline.com Furthermore, resin-supported sulfonyl chlorides have been employed in the solid-phase synthesis of isonitriles, which are themselves crucial components in a wide array of MCRs, such as the Ugi and Passerini reactions. acs.org
Additionally, palladium-catalyzed MCRs have been developed for the synthesis of the benzoxazole core itself. An efficient three-component coupling of an aryl halide, an isocyanide, and an aminophenol derivative provides direct access to a range of substituted benzoxazoles. acs.org Although this reaction does not involve a sulfonyl chloride, it underscores the amenability of the benzoxazole framework to construction via convergent MCR strategies. These examples collectively illustrate the multifaceted roles that sulfonyl chlorides and the benzoxazole motif can play within the inventive and efficient field of multicomponent chemistry.
Interactive Table 2: Three-Component Synthesis of 2-[4-(Arylsulfonyl)piperazin-1-yl]-1,3-benzoxazoles
| Entry | 2-Chlorobenzazole | Arenesulfonyl Chloride | Product | Yield (%) | Conditions | Ref |
|---|---|---|---|---|---|---|
| 1 | 2-Chlorobenzo[d]oxazole | Benzenesulfonyl chloride | 2-(4-(Phenylsulfonyl)piperazin-1-yl)benzo[d]oxazole | 94 | H₂O, rt | thieme-connect.com |
| 2 | 2-Chlorobenzo[d]oxazole | 4-Methylbenzenesulfonyl chloride | 2-(4-(p-Tolylsulfonyl)piperazin-1-yl)benzo[d]oxazole | 96 | H₂O, rt | thieme-connect.com |
| 3 | 2-Chlorobenzo[d]oxazole | 4-Chlorobenzenesulfonyl chloride | 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)benzo[d]oxazole | 95 | H₂O, rt | thieme-connect.com |
| 4 | 2-Chlorobenzo[d]oxazole | 4-Bromobenzenesulfonyl chloride | 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)benzo[d]oxazole | 93 | H₂O, rt | thieme-connect.com |
| 5 | 2-Chlorobenzo[d]oxazole | 4-Nitrobenzenesulfonyl chloride | 2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)benzo[d]oxazole | 92 | H₂O, rt | thieme-connect.com |
| 6 | 2-Chlorobenzo[d]thiazole | 4-Methylbenzenesulfonyl chloride | 2-(4-(p-Tolylsulfonyl)piperazin-1-yl)benzo[d]thiazole | 95 | H₂O, rt | thieme-connect.com |
Derivatization and Functionalization Strategies of Benzo D Oxazole 2 Sulfonyl Chloride
N-Substitution Patterns of Benzo[d]oxazole-2-sulfonyl Chloride Derivatives
The most common derivatization strategy for this compound involves reactions at the sulfonyl chloride moiety with nitrogen-based nucleophiles. This approach leads to a large family of N-substituted benzoxazole-2-sulfonamides, which are of significant interest in drug discovery.
Direct N-alkylation or N-acylation of the benzoxazole (B165842) ring nitrogen is generally not feasible due to its aromatic character. However, these modifications are readily achieved on precursor molecules or, more commonly, by utilizing the reactivity of the 2-sulfonyl chloride group. The reaction of this compound with primary and secondary amines is a cornerstone of its derivatization, effectively resulting in N-substituted sulfonamides. This reaction is technically a sulfonylation but is the primary method for introducing a vast range of N-alkyl and N-aryl substituents.
A typical synthetic protocol involves stirring the sulfonyl chloride with an appropriate amine in a solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) (TEA) or pyridine (B92270). ekb.eg This straightforward method allows for the creation of extensive libraries of compounds by varying the amine component.
| Amine Reactant | Base | Solvent | Product | Yield (%) |
| Aniline | Pyridine | - | N-phenylbenzo[d]oxazole-2-sulfonamide | ~100% |
| p-Toluidine | Pyridine | - | N-(p-tolyl)benzo[d]oxazole-2-sulfonamide | ~100% |
| Various amines | Triethylamine | DCM | Various N-substituted sulfonamides | 85% |
| This table presents examples of N-substitution reactions on sulfonyl chlorides to generate sulfonamide derivatives, based on findings from various studies. ekb.eg |
While this compound itself is the agent for sulfonylation, the synthesis of related structures can start from aminobenzoxazole scaffolds. For instance, 2-aminobenzoxazole (B146116) can be prepared through methods like the cyclization of 2-aminophenols with cyanogen (B1215507) bromide (though toxic) or via a Smiles rearrangement. acs.orgnih.gov The resulting amino group can then be subjected to sulfonylation with various other sulfonyl chlorides to yield N-(benzo[d]oxazol-2-yl)sulfonamides.
Conversely, the primary utility of this compound is to sulfonylate a diverse range of amines and other nucleophiles. Research has demonstrated the synthesis of novel 2-sulfonyl benzoxazoles containing 1,2,3-triazole nuclei, showcasing the utility of this reagent in creating complex heterocyclic systems. researchgate.net
Functionalization of the Benzo[d]oxazole Ring System
Modifications to the benzene (B151609) portion of the benzoxazole ring introduce another layer of chemical diversity. These functionalizations can be performed on the benzoxazole core before or after the installation of the 2-sulfonyl chloride group, depending on the reaction conditions.
Direct C-H functionalization is an atom-economical strategy to introduce substituents onto the benzoxazole core. beilstein-journals.org Transition-metal catalysis, particularly with rhodium(I) or palladium, has been employed for the C-H alkylation and arylation of benzoxazoles. rsc.orgmdpi.com For example, palladium-catalyzed C7 arylation of benzoxazoles has been achieved using bromoarenes. mdpi.com These methods typically show high regioselectivity, targeting specific positions on the benzene ring. mdpi.com While these reactions are powerful, their application directly to this compound would need to consider the potential reactivity of the sulfonyl chloride group under the catalytic conditions.
| Catalyst/Base | Coupling Partner | Position | Product | Yield (%) |
| PdCl2/PivOK | Bromoarenes | C7 | C7-Aryl-benzoxazoles | 53-91% |
| Rh(I)/Phosphonite | (Hetero)aryl bromides | - | Planar chiral ferrocene-based pyridines | up to 97% |
| This table highlights examples of C-H functionalization on benzoxazole and related systems from cited research. rsc.orgmdpi.com |
Classical electrophilic aromatic substitution reactions can be used to functionalize the benzoxazole ring. Nitration of the benzoxazole ring typically occurs at the C6 position. globalresearchonline.net Halogenation reactions can also introduce useful synthetic handles for further cross-coupling reactions. ontosight.ai Furthermore, amination of the benzoxazole core can be achieved through various methods, including metal-free oxidative amination using catalytic iodine. organic-chemistry.org These functional groups can then be carried through subsequent synthetic steps, including the eventual formation of the 2-sulfonyl chloride derivative.
Design and Synthesis of Molecular Hybrids Incorporating this compound Scaffolds
Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a modern strategy in drug design. dergipark.org.tr this compound is an excellent building block for this purpose, where the sulfonamide linkage serves to connect the benzoxazole moiety to another biologically active scaffold.
For instance, hybrid molecules have been designed by linking benzoxazole scaffolds with pyrimidine (B1678525) rings or benzothiazole-based sulfonamides. dergipark.org.trmdpi.com The synthesis often involves the reaction of this compound or a related sulfonyl chloride with a nucleophilic handle (like an amine) on the other molecular fragment. This approach has been used to create compounds with potential dual-action mechanisms. dergipark.org.trmdpi.com For example, novel pyrimidine-5-carbonitriles have been synthesized bearing a benzo[d]oxazole moiety, which have been investigated for their biological activities. mdpi.com Similarly, the creation of 1,2,3-triazole-containing 2-sulfonyl benzoxazoles demonstrates the successful hybridization of these two important heterocyclic systems. researchgate.net
Applications in Advanced Organic Synthesis and Chemical Biology
Building Block for Complex Heterocyclic Structures
The benzo[d]oxazole core is a privileged structure in medicinal chemistry and materials science, and benzo[d]oxazole-2-sulfonyl chloride serves as a key intermediate for accessing more complex derivatives. The sulfonyl chloride moiety is a highly reactive electrophilic site, readily undergoing substitution reactions with a wide array of nucleophiles to generate a diverse library of sulfonamides, sulfonate esters, and other derivatives.
Synthetic strategies often involve the transformation of the sulfonyl group or the use of the entire benzoxazole (B165842) scaffold as a foundation for further chemical elaboration. For instance, the benzoxazole ring system can be constructed through various cyclization methods, and the subsequent functionalization at the 2-position using a sulfonyl chloride handle allows for the introduction of diverse functionalities. niscpr.res.inresearchgate.net Research has demonstrated the synthesis of 2-aminobenzoxazoles and their N-substituted analogs from precursors like benzoxazole-2-thiol, which can undergo rearrangement reactions. najah.edu The reactivity of the sulfonyl chloride group allows for its conversion into other functional groups, facilitating the construction of polycyclic systems or the attachment of pharmacologically active moieties. Polyhalonitrobutadienes, for example, have been used as building blocks to create a variety of N-heterocycles, including substituted benzoxazoles, showcasing the versatility of these precursors in generating structural diversity. mdpi.com
Table 1: Examples of Complex Heterocyclic Systems Derived from Benzoxazole Precursors
| Precursor Type | Reaction Class | Resulting Heterocycle | Significance |
|---|---|---|---|
| 2-Haloanilides | Intramolecular O-arylation | 2-Substituted Benzoxazoles | Direct, eco-friendly route to core structures. niscpr.res.in |
| 2-Aminophenols | Multicomponent Reaction | 2-Substituted Benzoxazoles | One-pot synthesis from simple starting materials. acs.org |
| Benzoxazole-2-thiol | Smiles Rearrangement | N-Substituted Aminobenzoxazoles | Access to diverse amine-functionalized products. najah.edu |
| Polyhalonitrobutadienes | Heterocyclization | Substituted Benzoxazolines | Creation of unique substitution patterns. mdpi.com |
Synthetic Utility in Multi-Component Reaction Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Benzoxazole derivatives are frequently synthesized using MCR strategies. acs.org While direct participation of this compound in a classical MCR is less documented, the synthesis of the benzoxazole scaffold itself is often achieved through these elegant one-pot procedures.
For example, a facile synthesis of benzoxazole derivatives has been achieved through a multi-component reaction catalyzed by copper complexes. rsc.orgrsc.org This reaction brings together catechols, ammonium (B1175870) acetate (B1210297) (as a nitrogen source), and various aldehydes to construct the benzoxazole ring system under mild conditions. acs.org Another notable example is the synthesis of propargylamine (B41283) derivatives of mercaptobenzoxazole, which involves a sequential reaction culminating in a Mannich-type reaction, a process that shares characteristics with MCRs by bringing together an amine, formaldehyde, and an activated thiol precursor in one pot. scispace.com These methods highlight the convergence and efficiency that MCRs bring to the synthesis of this important heterocyclic family, for which this compound is a key functionalized member.
Table 2: Example of a Multi-Component Reaction for Benzoxazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class |
|---|---|---|---|---|
| Catechol | Aldehyde | Ammonium Acetate | Fe(III)-salen complex | 2-Substituted Benzoxazoles |
Precursor for Materials Science Applications (e.g., Polymers, Coatings)
The exceptional thermal stability and mechanical strength of the benzoxazole ring make it a desirable component in high-performance polymers. Polybenzoxazoles (PBOs) are a class of aromatic heterocyclic polymers known for their use in aerospace and electronics, where materials are required to withstand extreme conditions. semanticscholar.org
Functionalized benzoxazole monomers are crucial for creating these advanced materials. Ortho-functionalized benzoxazine (B1645224) monomers, for instance, can be thermally converted into cross-linked polybenzoxazoles. researchgate.netresearchgate.net The synthesis of these monomers often involves multi-step procedures, and subsequent polymerization via ring-opening, followed by thermally induced cyclization, leads to the formation of a highly stable PBO network. semanticscholar.orgrsc.org For example, novel poly(benzoxazole imide)s (PBOPIs) have been prepared from diamine monomers containing a benzoxazole moiety, resulting in polymers with high glass transition temperatures (up to 363 °C) and excellent thermal stability. rsc.org The sulfonyl chloride group in this compound can be envisioned as a reactive site for polymerization or for grafting onto other polymer backbones to impart specific properties, such as improved adhesion or modified solubility for coating applications.
Probes and Reagents in Biochemical Research
The unique reactivity and structural features of this compound and its derivatives make them highly effective tools for investigating biological systems.
Application in Enzyme Inhibitor Design
The sulfonamide moiety is a well-established pharmacophore that can mimic the transition state of substrate hydrolysis in certain enzymes, particularly proteases and carbonic anhydrases. dergipark.org.trresearchgate.net When combined with the benzo[d]oxazole scaffold, it provides a powerful framework for designing potent and selective enzyme inhibitors.
Researchers have synthesized benzoxazole-based sulfonamide derivatives and evaluated their inhibitory effects against various enzymes. For example, such compounds have been investigated as potent inhibitors of the platelet-type 12-lipoxygenase (12-LOX) enzyme, demonstrating nanomolar efficacy and high selectivity. dergipark.org.tr The general structural motif is also relevant to the inhibition of other key enzymes. While not always starting from the sulfonyl chloride, the resulting sulfonamide products are central to the activity. For instance, benzoxazole-containing structures have been incorporated into inhibitors for acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. tandfonline.com The sulfonamide linkage is critical in many systemically active antitumor agents and tubulin polymerization inhibitors, further underscoring the importance of this chemical class in drug discovery. acs.org
Table 3: Benzoxazole-Sulfonamide Scaffold in Enzyme Inhibition
| Target Enzyme | Inhibitor Class | Therapeutic Area |
|---|---|---|
| 12-Lipoxygenase (12-LOX) | Benzoxazole Sulfonamides | Anti-inflammatory |
| Carbonic Anhydrases (CAs) | Heterocyclic Sulfonamides | Antiglaucoma, Antitumor researchgate.net |
| Acetylcholinesterase (AChE) | Benzoxazole Derivatives | Anti-Alzheimer's tandfonline.com |
| Tubulin | Novel Sulfonamides | Anticancer acs.org |
Functionalization of Biomolecules (e.g., RNA 2′-OH groups)
The precise chemical modification of biomolecules is essential for understanding their structure and function. The 2'-hydroxyl (2'-OH) group of ribonucleic acid (RNA) is a key nucleophile that can be targeted for selective chemical labeling. While traditional methods often used activated carbonyl compounds, recent research has highlighted the superior utility of sulfonyl-based reagents. acs.orgnih.gov
Activated small-molecule sulfonyl species, derived from precursors like this compound, exhibit greater stability in aqueous environments compared to their carbonyl counterparts. acs.orgresearchgate.net This enhanced stability allows for more controlled and higher-yield reactions with RNA 2'-OH groups. nih.gov This sulfonylation reaction is selective for unpaired nucleotides over those in duplex structures, making it a valuable tool for RNA structure mapping, similar to SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension). nih.govresearchgate.net Furthermore, the introduction of an azide-functionalized sulfonate reagent enables post-sulfonylation conjugation via "click chemistry," greatly expanding the possibilities for RNA labeling and functionalization. acs.orgnih.govresearchgate.net This new class of sulfonyl reagents provides enhanced control, selectivity, and versatility for a wide range of RNA applications. rsc.orgresearchgate.net
Table 4: Features of RNA 2'-OH Sulfonylation
| Feature | Description | Advantage |
|---|---|---|
| Reagent Class | Activated Aryl Sulfonyl Species | Extended lifetime in water, high reactivity with 2'-OH groups. |
| Selectivity | Reacts preferentially with unpaired RNA nucleotides. | Enables mapping of RNA secondary and tertiary structures. |
| Adduct | Forms a stable sulfonate linkage with the ribose. | The adduct can cause reverse transcriptase to stop, facilitating analysis. |
| Versatility | Azide-functionalized reagents allow for "click" chemistry. | Enables two-step labeling and conjugation with probes or other molecules. |
Computational and Theoretical Investigations of Benzo D Oxazole 2 Sulfonyl Chloride
Quantum Chemical Calculations of Benzo[d]oxazole-2-sulfonyl Chloride and Its Derivatives
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a popular and effective method for studying the structural and spectral properties of organic molecules, including heterocyclic systems like benzoxazoles. irjweb.com DFT calculations are used to predict optimized molecular structures, vibrational frequencies, and electronic properties. irjweb.com A common approach involves using functionals such as Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with basis sets like 6-311G++(d,p) to model the molecule. irjweb.com These studies can elucidate molecular structures and topologies and are often used in conjunction with experimental techniques for structural confirmation. nih.gov DFT is also employed to determine reactivity parameters, providing a theoretical foundation for understanding how the molecule might behave in chemical reactions. irjweb.comnih.gov The insights from DFT analyses are crucial for interpreting structure-activity relationships, especially when designing novel compounds. nih.gov
Table 1: Typical Parameters in DFT Studies for Heterocyclic Compounds
| Parameter | Common Method/Basis Set | Purpose |
|---|---|---|
| Geometry Optimization | B3LYP/6-311++G(d,p) | To find the lowest energy (most stable) structure of the molecule. irjweb.com |
| Vibrational Frequencies | B3LYP/6-31G+(d,p) | To predict infrared and Raman spectra and confirm the structure is a true minimum. nih.gov |
| Electronic Properties | TD-DFT | To calculate electronic absorption spectra (UV-Vis). nih.gov |
| Reactivity Descriptors | B3LYP/6-311+G(d,P) | To compute properties like chemical hardness and electrophilicity from HOMO-LUMO energies. irjweb.com |
The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more complex calculations. nih.gov While often less accurate than DFT for certain properties due to its neglect of electron correlation, the HF method can be more effective in specific cases, such as reproducing the experimental dipole moments of some zwitterionic molecules where DFT methods may struggle. nih.gov
Semiempirical methods represent a computationally faster alternative to ab initio methods like Hartree-Fock. gatech.edu These methods simplify calculations by neglecting certain integrals and introducing parameters derived from experimental data. gatech.edu Approaches are categorized by the level of approximation, such as the Zero Differential Overlap (ZDO) approximation. gatech.edu Common semiempirical methods include AM1 and PM3. gatech.edu They are particularly useful for large molecules where full ab initio or DFT calculations would be computationally prohibitive, offering a balance between speed and accuracy.
Computational methods are essential for determining the three-dimensional structure of molecules. Geometry optimization calculations, typically performed using DFT, predict key structural parameters such as bond lengths, bond angles, and dihedral angles. irjweb.comsemanticscholar.org For example, calculations on related oxazole (B20620) rings have determined bond angles like N15–C16–O12 to be around 114.1°. irjweb.com These theoretical results can be validated by comparison with experimental data from techniques like X-ray crystallography, though deviations can occur as calculations are often performed for an isolated molecule in the gas phase, while experiments are in the solid state. semanticscholar.org
Conformational analysis is used to explore the different spatial arrangements a molecule can adopt due to the rotation around single bonds. By performing a Potential Energy Surface (PES) scan, researchers can identify the most stable conformer, which corresponds to the structure with the minimum total energy. semanticscholar.org This is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological activity.
The electronic properties of a molecule are key to its chemical reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a small gap indicates high chemical reactivity and a greater tendency for intramolecular charge transfer. nih.govirjweb.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. irjweb.comresearchgate.net
Natural Bond Orbital (NBO) analysis provides deeper insight into the electronic structure by examining charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within the molecule. nih.govresearchgate.net Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. irjweb.comresearchgate.net MEP maps identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting the sites for chemical reactions. nih.govresearchgate.net
Table 2: Key Electronic Properties and Their Significance
| Property | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. irjweb.com |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. irjweb.com |
| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. A small gap implies high reactivity. irjweb.com |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. Hard molecules have large energy gaps. irjweb.com |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2; measures the power of an atom or group to attract electrons. researchgate.net |
| Electrophilicity Index | ω | Measures the energy lowering due to maximal electron flow between donor and acceptor. irjweb.com |
Molecular Dynamics (MD) Simulations of this compound and Its Complexes
Molecular dynamics (MD) simulations are computational methods used to study the physical movement and dynamic evolution of atoms and molecules over time. nih.gov For benzoxazole (B165842) derivatives and their complexes with biological targets like proteins or membranes, MD simulations provide critical insights into their stability and interaction dynamics. researchgate.netmdpi.com
A typical MD simulation runs for a set period, for instance, 100 nanoseconds, to observe how the system behaves. nih.gov A key metric analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand from its initial position. researchgate.net A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and is stable. nih.gov Fluctuations within 1–3 Å are generally considered acceptable for small globular proteins. These simulations can confirm the stability of a ligand within a protein's active site and analyze specific protein-ligand contacts, providing a dynamic view that complements static models from molecular docking. nih.govresearchgate.net
Molecular Docking and Binding Energy Calculations for Derivatized Structures
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.govammanu.edu.jo This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The process involves a search algorithm that generates various binding poses of the ligand in the receptor's active site and a scoring function that ranks these poses based on their predicted binding affinity. nih.govammanu.edu.jo The docking score, usually expressed in kcal/mol, provides an estimate of the binding strength, with more negative values indicating a higher affinity. researchgate.netekb.eg
Docking studies on benzoxazole derivatives have revealed binding affinities with docking scores ranging from -6.687 to -8.7 kcal/mol against various protein targets. ekb.egresearchgate.net These studies are crucial for identifying key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues (e.g., Tyr-355, Arg-120) in the binding pocket. nih.gov To further refine these predictions, binding free energy calculations, using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, can be performed to provide a more accurate estimation of the binding energy. nih.gov
Table 3: Example Molecular Docking Results for Benzoxazole Derivatives
| Compound Type | Target Protein (Example) | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Benzoxazole-quinoline derivative | PGHS Protein | -7.426 | --- |
| Benzoxazole-propanamide derivative | COX-2 Enzyme | High affinity | Tyr-355, Arg-120, Lys-83, Ser-471 nih.gov |
| Triazole-benzoxazole hybrid | Estrogen Receptor Beta | --- | LysA:55, ValA:60, GluA:14, SerA:51 nih.gov |
| Oxadiazole-benzimidazole hybrid | EGFR Kinase | -8.7 | --- ekb.eg |
Reactivity Prediction and Mechanistic Elucidation through Computational Models
Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and for elucidating the detailed mechanisms of their reactions. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a balance between computational cost and accuracy. By modeling the electronic structure of the molecule, researchers can gain insights into its behavior in chemical reactions.
Theoretical calculations are established as a valuable method for evaluating the structural and spectral properties of organic molecules. For compounds in the benzoxazole family and related sulfonamides, DFT calculations are frequently employed to determine optimized molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential. These computational models allow for the prediction of reactive sites and the exploration of potential reaction pathways.
Reactivity Prediction:
The reactivity of this compound is governed by the distribution of electrons within the molecule. Computational models can quantify this distribution and related energetic properties to predict how and where the molecule will react.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity, as less energy is required to excite an electron. For this compound, the sulfonyl chloride group is strongly electron-withdrawing, which would be expected to lower the energy of the LUMO, making the sulfur atom highly susceptible to nucleophilic attack.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.75 | LUMO-HOMO Energy Difference |
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate charge distribution: red signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. In a model of this compound, the MEP would show a significant positive potential (blue) around the sulfur atom of the sulfonyl chloride group, confirming it as the primary site for nucleophilic attack. The oxygen atoms of the sulfonyl group would exhibit negative potential (red).
Mechanistic Elucidation:
Computational models are instrumental in elucidating reaction mechanisms by identifying transition states and intermediate structures. For instance, in the reaction of this compound with a primary amine to form a sulfonamide, computational studies can map the entire reaction coordinate.
This would typically involve modeling the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom. The calculations would identify the transition state structure, where the N-S bond is partially formed and the S-Cl bond is partially broken. The energy of this transition state is crucial, as it determines the activation energy and, consequently, the rate of the reaction. By comparing the energies of different potential pathways, the most favorable mechanism can be determined. For example, in the synthesis of 1,3-oxazole sulfonamides, reaction conditions are explored to find the best yields, a process that can be guided and explained by computational modeling of the reaction intermediates and transition states.
Emerging Research Directions and Future Perspectives for Benzo D Oxazole 2 Sulfonyl Chloride
Development of Sustainable and Economically Viable Synthetic Routes
The chemical industry's increasing emphasis on green chemistry has spurred research into more sustainable and economically sound methods for producing Benzo[d]oxazole-2-sulfonyl chloride and its derivatives. ijpbs.comresearchgate.net Traditional synthetic pathways often involve hazardous reagents and generate significant waste, prompting a shift towards more environmentally benign alternatives. rsc.org
Current research is exploring several promising avenues:
Catalytic Systems: The use of nanocatalysts, metal catalysts, and ionic liquid catalysts is being investigated to improve reaction efficiency and reduce waste. rsc.org For instance, a palladium-supported nanocatalyst has been shown to be effective in the one-pot synthesis of 2-phenyl benzoxazole (B165842), and it can be reused multiple times without a significant loss in activity. rsc.org
Green Solvents: The replacement of toxic organic solvents with greener alternatives like water or deep eutectic solvents (DES) is a key focus. rsc.orgmdpi.com Reactions in DES have demonstrated high yields for the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are being employed to shorten reaction times and improve yields in the synthesis of benzoxazole derivatives. rsc.orgmdpi.com
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. rsc.org This includes cyclodesulfurization reactions that offer a cleaner reaction profile and high product yields. rsc.org
The table below summarizes various sustainable approaches being explored for the synthesis of benzoxazole derivatives, which could be adapted for the synthesis of this compound.
| Synthetic Approach | Catalyst/Reagent | Solvent | Energy Source | Key Advantages |
| Metal-Catalyzed Synthesis | Palladium complexes, Nickel(II) complexes, TiO2–ZrO2 | Acetonitrile, DMF | Conventional Heating | High yields, shorter reaction times. rsc.org |
| Ionic Liquid-Catalyzed Synthesis | Magnetic nanomaterial Fe3O4-supported Lewis acidic ionic liquid | Solvent-free | Sonication | Reusable catalyst, easy workup, short reaction time. rsc.org |
| Green Synthesis | Al3+-exchanged K10 clay, (FeLAPIP)2O complex | - | - | Eco-friendly, effective. ijpbs.com |
| Microwave-Assisted Synthesis | - | Ethanol (B145695) | Microwave | Shorter reaction times, high yields. rsc.org |
| Ultrasound-Assisted Synthesis | - | - | Ultrasound | Improved yields. mdpi.com |
| Deep Eutectic Solvent (DES) Synthesis | - | DES | Conventional Heating | High yields. mdpi.com |
These ongoing efforts are paving the way for the development of manufacturing processes for this compound that are not only more efficient but also have a significantly reduced environmental footprint. rsc.org
Exploration of Novel Catalytic Systems for Enhanced Synthesis and Reactivity
The development of innovative catalytic systems is pivotal for enhancing both the synthesis and the subsequent reactivity of this compound. Researchers are actively investigating a range of catalysts to achieve greater efficiency, selectivity, and functional group tolerance in reactions involving this compound.
A significant area of focus is the use of palladium catalysts. For example, a palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides has been described. nih.govrsc.org This method provides a practical alternative for synthesizing 2-aryl benzoxazoles and tolerates a variety of functional groups on the phenyl ring of the sulfonyl chlorides, leading to moderate to good yields. nih.govrsc.org The catalytic system often involves a combination of a palladium salt, such as Pd(OAc)2, and a copper salt, like CuI, with a base in a suitable solvent like 1,4-dioxane. rsc.orgsid.ir
Furthermore, the exploration of heterogeneous catalysts, such as palladium on activated carbon (Pd/C), has shown promise in promoting desulfitative coupling reactions. sid.ir These catalysts offer the advantage of easy separation and recyclability, contributing to more sustainable chemical processes.
The search for novel catalytic systems extends to other transition metals as well. Copper-catalyzed reactions have been employed for the synthesis of benzoxazole derivatives, and ongoing research aims to expand their application to reactions involving this compound. rsc.orgijpsonline.com The development of metal-free catalytic systems is also a growing area of interest, with the potential to offer more environmentally friendly and cost-effective synthetic routes. nih.gov
The table below highlights some of the novel catalytic systems being explored for reactions related to benzoxazole synthesis, which could be applicable to this compound.
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)2 / CuI | Desulfitative C-H arylation | Tolerates a wide range of functional groups, provides moderate to good yields. nih.govrsc.org |
| Pd/C | Desulfitative coupling | Heterogeneous catalyst, allows for easy separation and recycling. sid.ir |
| Copper(II) oxide nanoparticles | Intramolecular cyclization | Ligand-free, recoverable catalyst. niscpr.res.in |
| Imidazolium chloride | Condensation | Metal-free, economical. nih.gov |
| [SMNP@GLP][Cl] nanocatalyst | One-pot synthesis | Reusable, high efficiency. rsc.org |
The continued exploration of these and other novel catalytic systems will undoubtedly lead to more efficient, selective, and sustainable methods for both the synthesis and functionalization of this compound, further expanding its utility in organic synthesis.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. beilstein-journals.orgpolimi.it Continuous flow processing offers numerous advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. polimi.itresearchgate.net
Research has demonstrated the successful application of flow chemistry for the synthesis of various heterocyclic compounds, including benzoxazole derivatives. beilstein-journals.orgpolimi.it These principles are directly applicable to the synthesis and derivatization of this compound. For instance, the industrial production of related compounds already utilizes continuous flow reactors and automated systems to ensure consistent product quality and yield. The controlled environment of a flow reactor can minimize the formation of by-products and maximize the efficiency of the synthesis.
A key advantage of flow chemistry is the ability to perform reactions at elevated temperatures and pressures safely, which can significantly accelerate reaction rates. polimi.it This is particularly relevant for the synthesis of sulfonyl chlorides, which can involve reactive and potentially hazardous reagents. researchgate.net The small reaction volumes within a flow reactor mitigate the risks associated with exothermic reactions. polimi.it
Furthermore, the automation of these flow processes allows for the rapid synthesis of compound libraries, which is invaluable for drug discovery and materials science research. beilstein-journals.org By integrating online purification and analysis, it is possible to create fully automated systems that can synthesize, purify, and characterize a wide range of this compound derivatives with minimal manual intervention.
The table below outlines the potential benefits of integrating this compound chemistry into flow and automated platforms.
| Feature | Benefit in Flow Chemistry |
| Safety | Enhanced control over reactive intermediates and exothermic reactions. polimi.itresearchgate.net |
| Efficiency | Increased reaction rates, higher yields, and reduced reaction times. beilstein-journals.org |
| Scalability | Straightforward scaling from laboratory to industrial production. aablocks.com |
| Automation | Enables high-throughput synthesis of compound libraries for screening. beilstein-journals.org |
| Purity | Improved chemoselectivity and reduced by-product formation. beilstein-journals.org |
The continued development of flow chemistry and automation technologies will be instrumental in unlocking the full synthetic potential of this compound, making its derivatives more accessible for a wide range of applications.
Advanced Derivatization for Tailored Molecular Functionality
The reactive sulfonyl chloride group of this compound serves as a versatile handle for advanced derivatization, enabling the synthesis of a wide array of molecules with tailored functionalities. This has led to a strong interest in synthesizing novel benzoxazole-containing compounds for various applications, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net
The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity allows for the introduction of diverse functional groups and structural motifs, thereby fine-tuning the physicochemical and biological properties of the resulting molecules.
Recent research has focused on developing sophisticated derivatization strategies to create compounds with specific biological activities. For example, benzoxazole derivatives have been investigated as:
Antimicrobial agents nih.gov
Anticancer agents researchgate.netnajah.edu
Anti-inflammatory agents researchgate.net
VEGFR-2 inhibitors tandfonline.com
The synthesis of these derivatives often involves the reaction of a substituted this compound with a suitable amine or other nucleophile. The substituents on both the benzoxazole core and the nucleophile can be systematically varied to optimize the desired activity.
The table below provides examples of the types of derivatives that can be synthesized from this compound and their potential applications.
| Derivative Class | Nucleophile | Potential Applications |
| Sulfonamides | Amines | Medicinal chemistry (e.g., antimicrobial, anticancer) ekb.egderpharmachemica.comekb.eg |
| Sulfonate Esters | Alcohols | Organic synthesis, prodrugs |
| Thioesters | Thiols | Chemical biology probes, enzyme inhibitors |
The ability to create such a diverse range of derivatives highlights the importance of this compound as a key building block in modern organic synthesis. Future research will likely focus on developing even more complex and functionalized derivatives with highly specific properties for a variety of advanced applications.
Expanding Applications in Novel Chemical Biology Paradigms
The unique chemical properties of this compound and its derivatives make them valuable tools for exploring novel paradigms in chemical biology. The benzoxazole scaffold is a privileged structure found in many biologically active compounds, and the reactive sulfonyl chloride group allows for its covalent attachment to biomolecules. researchgate.netresearchgate.net
One emerging application is the development of chemical probes to study the structure and function of proteins and other biomolecules. The electrophilic sulfonyl chloride can react with nucleophilic residues on a protein, such as lysine (B10760008) or cysteine, to form a stable covalent bond. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, into the benzoxazole derivative, researchers can visualize and track the localization and interactions of the target biomolecule within a cell.
Furthermore, this compound derivatives are being investigated as inhibitors of various enzymes. The sulfonamide linkage is a common motif in many enzyme inhibitors, and the benzoxazole core can be designed to fit into the active site of a specific enzyme. researchgate.net For example, benzoxazole derivatives have shown inhibitory activity against enzymes like DNA gyrase and VEGFR-2. researchgate.nettandfonline.com
The development of new chemical biology tools based on the this compound scaffold is an active area of research. This includes the design of:
Activity-based probes: These probes react with the active site of an enzyme in an activity-dependent manner, allowing for the profiling of enzyme activity in complex biological samples.
Photoaffinity labels: These probes can be activated by light to form a covalent bond with a nearby biomolecule, enabling the identification of protein-protein interactions and ligand-binding sites.
Covalent fragments: In fragment-based drug discovery, small molecules that bind weakly to a target protein are identified and then optimized to create more potent inhibitors. Covalent fragments based on this compound could be used to target specific nucleophilic residues in a protein's binding pocket.
The table below summarizes the potential applications of this compound derivatives in chemical biology.
| Application | Description |
| Chemical Probes | Covalent modification of biomolecules for studying their structure, function, and localization. |
| Enzyme Inhibitors | Design of potent and selective inhibitors for various enzymes, such as kinases and proteases. researchgate.nettandfonline.com |
| Activity-Based Probes | Profiling of enzyme activity in complex biological systems. |
| Photoaffinity Labels | Identification of protein-protein interactions and ligand-binding sites. |
| Covalent Fragments | Fragment-based drug discovery for the development of novel therapeutics. |
The versatility of this compound as a scaffold for the design of new chemical biology tools holds great promise for advancing our understanding of complex biological processes and for the discovery of new therapeutic agents.
Sophisticated Computational Methodologies for Predictive Modeling and Rational Design
Sophisticated computational methodologies are playing an increasingly important role in guiding the synthesis and application of this compound and its derivatives. researchgate.net Techniques such as quantum chemistry calculations and molecular docking studies are providing valuable insights into the structure, reactivity, and biological activity of these compounds, enabling a more rational approach to their design. researchgate.netnih.gov
Quantum chemical methods can be used to predict the electronic properties of this compound, such as its reactivity towards different nucleophiles. This information can help chemists to select the optimal reaction conditions for a desired transformation and to understand the mechanism of the reaction.
Molecular docking is a powerful tool for predicting how a molecule will bind to a biological target, such as an enzyme or a receptor. nih.gov By docking a library of virtual this compound derivatives into the active site of a target protein, researchers can identify the compounds that are most likely to be potent inhibitors. researchgate.net This in silico screening approach can significantly reduce the time and cost associated with experimental screening.
Quantitative Structure-Activity Relationship (QSAR) studies are also being employed to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design of more potent molecules.
The table below highlights some of the computational methodologies being used to study this compound and its derivatives.
| Computational Method | Application |
| Quantum Chemistry | Prediction of electronic properties and reactivity. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.netnih.gov |
| QSAR | Development of predictive models for biological activity. researchgate.net |
| Molecular Dynamics Simulations | Study of the dynamic behavior of ligand-protein complexes. |
The integration of these computational approaches into the research and development pipeline for this compound is enabling a more efficient and targeted approach to the discovery of new functional molecules. As computational power continues to increase and algorithms become more sophisticated, the role of predictive modeling and rational design in this field is expected to grow even further.
Q & A
Q. What are the critical safety considerations when handling Benzo[d]oxazole-2-sulfonyl chloride in laboratory settings?
- Methodological Answer : this compound is moisture-sensitive and reacts exothermically with water, releasing HCl gas. Safety protocols include:
- Use of impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .
- Work in a fume hood with proper ventilation to avoid inhalation of vapors. In case of exposure, rinse affected areas with copious water and seek medical attention .
- Store in a dry, inert environment (e.g., under argon) to prevent hydrolysis. Quench residual reagent with cold aqueous sodium bicarbonate before disposal .
Q. What synthetic routes are effective for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are reported:
- Chlorosulfonation : Direct reaction of benzo[d]oxazole with chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to isolate the sulfonyl chloride. Yields (~60–70%) depend on strict temperature control to minimize polysubstitution .
- Friedel-Crafts Approach : Sulfonation of benzo[d]oxazole using sulfur trioxide (SO₃) in dichloromethane, followed by chloride substitution with PCl₅. Catalytic AlCl₃ enhances regioselectivity, but excess reagent may degrade the oxazole ring .
- Key Optimization : Use anhydrous conditions and stoichiometric SOCl₂ to drive the reaction to completion .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the oxazole proton (~δ 8.2 ppm) and absence of broad peaks indicative of hydrolyzed byproducts (e.g., sulfonic acids) .
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) confirms molecular ion peaks ([M+H]⁺ at m/z 228.97) and quantifies impurities (<2%) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages to verify stoichiometry .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model the electron-deficient sulfonyl group. Include exact-exchange terms to improve accuracy in charge distribution .
- Reactivity Insights : The LUMO (-1.8 eV) localizes on the sulfur atom, indicating susceptibility to nucleophilic attack. Solvent effects (e.g., dichloromethane) can be modeled using the polarizable continuum model (PCM) to simulate reaction barriers .
- Validation : Compare computed activation energies with experimental kinetics for reactions like amidation or hydrolysis .
Q. What strategies minimize competing side reactions during sulfonation of benzo[d]oxazole derivatives?
- Methodological Answer :
- Regioselective Control : Use bulky Lewis acids (e.g., FeCl₃) to direct sulfonation to the 2-position, avoiding 5- or 7-substitution .
- Temperature Modulation : Slow addition of SO₃ at -10°C reduces dimerization or over-sulfonation.
- Byproduct Mitigation : Add scavengers (e.g., DIPEA) to trap HCl and prevent acid-catalyzed ring-opening .
Q. How does the electronic structure of this compound enable its use in organic electronic materials?
- Methodological Answer :
- Electron-Deficient Core : The sulfonyl group withdraws electron density, enhancing electron-transport properties in host materials for OLEDs. DFT calculations show a 3.0 eV triplet energy (ET), suitable for blue-emitting devices .
- Device Integration : As a dopant in thermally activated delayed fluorescence (TADF) systems, it improves charge balance. Solution-processed OLEDs with 20% doping achieve external quantum efficiencies (EQE) >20% .
- Thermal Stability : High decomposition temperatures (>300°C) ensure compatibility with vacuum deposition techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
